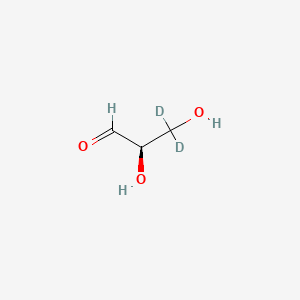

D-Glyceraldehyde-3,3'-d2

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3,3-dideuterio-2,3-dihydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-NFTRXVFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Glyceraldehyde-3,3'-d2: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental methodologies for D-Glyceraldehyde-3,3'-d2. This isotopically labeled monosaccharide is a valuable tool for metabolic research, particularly in studies involving glycolysis and related pathways.

Core Chemical Properties

D-Glyceraldehyde-3,3'-d2 is a deuterated form of D-glyceraldehyde, a key intermediate in carbohydrate metabolism. The deuterium labeling at the C3 position provides a stable isotopic tracer for tracking metabolic fates of glyceraldehyde and its downstream products.

| Property | Value | Source |

| IUPAC Name | (2R)-3,3-dideuterio-2,3-dihydroxypropanal | [1] |

| Molecular Formula | C₃H₄D₂O₃ | [1] |

| Molecular Weight | 92.09 g/mol | [1] |

| Physical State | Assumed to be a colorless, crystalline solid, similar to its non-deuterated counterpart. | [2] |

| Melting Point | 145 °C (for non-deuterated D-Glyceraldehyde) | [2] |

| Boiling Point | 140-150 °C at 0.8 mmHg (for non-deuterated D-Glyceraldehyde) | [2] |

| Solubility | Soluble in water. | [3] |

Stability and Storage

Proper storage is crucial to maintain the chemical and isotopic integrity of D-Glyceraldehyde-3,3'-d2. As with many aldehydes and isotopically labeled compounds, degradation can occur if not stored under optimal conditions.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C for long-term storage. | Minimizes chemical degradation and potential for isotopic exchange.[4][5] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Aldehydes are susceptible to oxidation.[5] |

| Moisture | Store in a desiccator or dry box. | The compound is likely hygroscopic.[4] |

| Light | Protect from light by using an amber vial or storing in a dark location. | Light can catalyze degradation.[6] |

Experimental Protocols

Synthesis of D-Glyceraldehyde-3,3'-d2

While the full text of the original synthesis protocol by G.R. Gray and R. Barker from their 1971 paper in Carbohydrate Research is not publicly available, the synthesis of D-Glyceraldehyde-3,3'-d2 would likely involve the reduction of a suitable D-glyceric acid derivative with a deuterium source. A plausible synthetic route is outlined below. This should be considered a general methodology, and the original publication should be consulted for specific details and reaction conditions.

Hypothesized Synthetic Workflow

Caption: A plausible synthetic route to D-Glyceraldehyde-3,3'-d2.

Enzymatic Assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

D-Glyceraldehyde-3,3'-d2, after enzymatic or chemical phosphorylation to its 3-phosphate derivative, can be used as a substrate to study the kinetics of GAPDH. The activity of GAPDH is typically measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Principle: Glyceraldehyde-3-phosphate + NAD⁺ + Pi <=> 1,3-bisphosphoglycerate + NADH + H⁺

Reagents:

-

Triethanolamine buffer (100 mM, pH 7.6)

-

D-Glyceraldehyde-3,3'-d2 3-phosphate solution

-

ATP solution (for in-situ phosphorylation if starting with the aldehyde)

-

3-Phosphoglycerate kinase (for coupled assay)

-

NAD⁺ solution

-

Inorganic phosphate (Pi) source (e.g., sodium phosphate)

-

GAPDH enzyme solution

Procedure:

-

Prepare a reaction mixture containing triethanolamine buffer, NAD⁺, and inorganic phosphate in a cuvette.

-

Add the D-Glyceraldehyde-3,3'-d2 3-phosphate solution to the mixture.

-

Initiate the reaction by adding the GAPDH enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental Workflow for GAPDH Assay

Caption: A typical workflow for measuring GAPDH activity.

Biological Context: The Glycolytic Pathway

D-Glyceraldehyde-3-phosphate is a central intermediate in glycolysis, the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH. The deuterated analog, D-Glyceraldehyde-3,3'-d2, can be used to trace the flow of the glyceraldehyde moiety through this and other interconnected pathways. The enzyme GAPDH catalyzes a key step in the payoff phase of glycolysis.

Role of GAPDH in Glycolysis

Caption: The glycolytic pathway highlighting the GAPDH-catalyzed step.

References

The Role of D-Glyceraldehyde-3-Phosphate in Glycolysis and Gluconeogenesis: An In-depth Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Centrality of D-Glyceraldehyde-3-Phosphate in Metabolism

D-Glyceraldehyde-3-phosphate is a key three-carbon phosphorylated sugar that acts as a central intermediate in the metabolic pathways of glycolysis and gluconeogenesis in all living organisms. In glycolysis, fructose-1,6-bisphosphate is cleaved into G3P and dihydroxyacetone phosphate (DHAP), with DHAP being subsequently isomerized to G3P. G3P is then oxidized and phosphorylated to 1,3-bisphosphoglycerate, a high-energy intermediate that leads to the generation of ATP. Conversely, in gluconeogenesis, G3P is formed from various precursors and is a crucial stepping stone in the synthesis of glucose.

The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the reversible conversion of G3P to 1,3-bisphosphoglycerate, representing a critical regulatory point in both pathways.[1] Given its central role, the flux through G3P is a key determinant of the overall direction and rate of glycolysis and gluconeogenesis.

D-Glyceraldehyde-3,3'-d2 as a Metabolic Tracer

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes.[2] Deuterium (²H), a stable isotope of hydrogen, can be incorporated into metabolites to trace their metabolic fate. While the specific isotopologue D-Glyceraldehyde-3,3'-d2 is not commonly cited in metabolic research, its use as a tracer would offer unique insights into the activity of GAPDH and subsequent reactions. The deuterium labels on the third carbon would be tracked as G3P is metabolized, allowing for the quantification of its contribution to downstream metabolites in both glycolysis and gluconeogenesis.

Synthesis of Isotopically Labeled Glyceraldehyde-3-Phosphate

The synthesis of isotopically labeled G3P can be achieved through both chemical and enzymatic methods. For instance, enantiomerically pure D-Glyceraldehyde-3-phosphate can be synthesized by the periodate cleavage of D-fructose 6-phosphate.[3] Enzymatic phosphorylation of labeled L-glyceraldehyde has also been reported to produce L-G3P.[3] While a specific synthesis protocol for D-Glyceraldehyde-3,3'-d2 is not documented, it is conceivable that it could be synthesized from a deuterated precursor using established chemical or enzymatic approaches.

Glycolysis and Gluconeogenesis Pathways

The following diagrams illustrate the central position of D-Glyceraldehyde-3-Phosphate in glycolysis and gluconeogenesis.

Experimental Protocols for Metabolic Flux Analysis

The following are hypothetical, detailed methodologies for key experiments using a deuterated G3P tracer, adapted from established protocols for other isotopic tracers.

In Vitro Cell Culture Labeling Experiment

This protocol describes a general procedure for labeling cultured cells with D-Glyceraldehyde-3,3'-d2 to study its metabolism.

Objective: To trace the metabolic fate of D-Glyceraldehyde-3,3'-d2 in cultured cells and quantify its contribution to glycolytic and gluconeogenic intermediates.

Materials:

-

Cultured cells (e.g., HepG2, HEK293)

-

Culture medium (e.g., DMEM)

-

D-Glyceraldehyde-3,3'-d2 (synthesis required)

-

Phosphate-buffered saline (PBS)

-

Cold methanol (80%)

-

Cell scrapers

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture: Plate cells at a desired density in multi-well plates and grow to ~80% confluency.

-

Tracer Introduction: Replace the culture medium with a medium containing a known concentration of D-Glyceraldehyde-3,3'-d2. The concentration should be optimized based on preliminary experiments.

-

Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of tracer incorporation.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold 80% methanol to the cells to quench metabolism.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet protein and cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the metabolite extracts using LC-MS to identify and quantify the deuterated metabolites.

In Vivo Tracer Infusion Study

This protocol outlines a general procedure for an in vivo study in a model organism (e.g., mouse) using a continuous infusion of D-Glyceraldehyde-3,3'-d2.

Objective: To determine the in vivo flux of G3P through glycolysis and gluconeogenesis.

Materials:

-

Model organism (e.g., C57BL/6 mouse)

-

D-Glyceraldehyde-3,3'-d2 sterile solution for infusion

-

Infusion pump and catheters

-

Anesthesia

-

Blood collection supplies

-

Tissue collection and snap-freezing equipment

-

LC-MS system

Procedure:

-

Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight to induce a gluconeogenic state if desired.

-

Catheterization: Anesthetize the animal and surgically implant catheters for tracer infusion and blood sampling.

-

Tracer Infusion: Begin a continuous infusion of a sterile solution of D-Glyceraldehyde-3,3'-d2 at a constant rate.

-

Blood and Tissue Sampling: Collect blood samples at regular intervals to monitor the isotopic enrichment of plasma metabolites. At the end of the infusion period, euthanize the animal and rapidly collect and snap-freeze tissues of interest (e.g., liver, kidney, muscle) in liquid nitrogen.

-

Metabolite Extraction: Extract metabolites from plasma and tissue samples using a suitable method, such as a biphasic extraction with methanol, chloroform, and water.

-

Sample Analysis: Analyze the extracts by LC-MS to measure the isotopic enrichment of G3P and its downstream metabolites.

Data Presentation: Quantitative Metabolic Flux Data

While specific quantitative data for D-Glyceraldehyde-3,3'-d2 is unavailable, the following tables illustrate how such data would be structured and presented. The values are hypothetical and for illustrative purposes only.

Table 1: Isotopic Enrichment of Glycolytic Intermediates in Cultured Cells

| Metabolite | Time (min) | Isotopic Enrichment (%) |

| D-Glyceraldehyde-3-phosphate | 15 | 85.2 ± 4.1 |

| 60 | 92.5 ± 3.7 | |

| 1,3-Bisphosphoglycerate | 15 | 65.7 ± 5.2 |

| 60 | 88.1 ± 4.5 | |

| 3-Phosphoglycerate | 15 | 50.3 ± 4.8 |

| 60 | 81.9 ± 5.1 | |

| Phosphoenolpyruvate | 15 | 35.1 ± 3.9 |

| 60 | 72.4 ± 4.3 | |

| Pyruvate | 15 | 20.8 ± 3.1 |

| 60 | 65.3 ± 3.8 |

Table 2: In Vivo Metabolic Fluxes Calculated from Tracer Data

| Pathway | Flux (μmol/kg/min) |

| Glycolysis (G3P to Pyruvate) | 15.6 ± 2.1 |

| Gluconeogenesis (Pyruvate to G3P) | 5.2 ± 0.8 |

| G3P contribution to plasma glucose | 2.1 ± 0.4 |

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a metabolic flux analysis study using a stable isotope tracer.

Conclusion

D-Glyceraldehyde-3-phosphate occupies a critical juncture in central carbon metabolism. The use of isotopically labeled G3P, such as the hypothetical D-Glyceraldehyde-3,3'-d2, offers a powerful approach to quantitatively assess the bidirectional flux through glycolysis and gluconeogenesis. While the practical application of this specific tracer requires further investigation into its synthesis and validation, the principles and experimental frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to probe the intricate regulation of these fundamental metabolic pathways. The methodologies adapted from studies with other stable isotope tracers can be readily applied to investigate the metabolism of G3P, paving the way for a deeper understanding of metabolic reprogramming in health and disease.

References

The Multifaceted Glyceraldehyde-3-Phosphate Dehydrogenase: A Technical Guide to its Non-Glycolytic Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a ubiquitously expressed enzyme, has long been characterized as a key catalyst in the glycolytic pathway. However, a growing body of evidence has firmly established its role as a "moonlighting" protein, participating in a remarkable array of cellular processes independent of its metabolic function. These non-glycolytic roles are intricately linked to its subcellular localization, post-translational modifications, and dynamic protein-protein interactions. This technical guide provides an in-depth exploration of the core non-glycolytic functions of GAPDH, including its critical involvement in apoptosis, DNA repair, and gene expression. We delve into the molecular mechanisms governing these activities, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways to empower further research and therapeutic development.

GAPDH in Apoptosis: A Pro-Death Regulator

Beyond its role in energy production, GAPDH can act as a pivotal mediator of programmed cell death.[1][2] This pro-apoptotic function is often triggered by cellular stress, particularly oxidative stress, which leads to post-translational modifications of GAPDH and its subsequent translocation to the nucleus.[1][3]

A key event in this pathway is the S-nitrosylation of a cysteine residue (C152) in the active site of GAPDH in response to nitric oxide (NO).[3] This modification alters the conformation of GAPDH, enabling it to bind to the E3 ubiquitin ligase, Siah1.[3][4] The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 targets nuclear proteins for degradation, ultimately leading to apoptosis.[3][4] Furthermore, nuclear GAPDH can be acetylated by the p300/CREB-binding protein (CBP), which in turn stimulates the acetyltransferase activity of p300/CBP, leading to the activation of downstream targets like p53 and contributing to cell death.[4]

In the mitochondria, GAPDH can interact with the voltage-dependent anion channel (VDAC1), promoting the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF).[4][5]

Signaling Pathway: GAPDH-Mediated Apoptosis

Caption: GAPDH-mediated apoptosis signaling pathway.

Guardian of the Genome: GAPDH in DNA Repair

Emerging evidence highlights a crucial role for GAPDH in maintaining genomic integrity through its participation in DNA repair processes.[6][7] Nuclear GAPDH has been shown to interact with key DNA repair proteins and to exhibit enzymatic activities that directly contribute to the resolution of DNA damage.[6][7]

GAPDH can interact with apurinic/apyrimidinic (AP) site endonuclease 1 (APE1), a critical enzyme in the base excision repair (BER) pathway.[6] This interaction is thought to protect APE1 from oxidative inactivation, thereby preserving its DNA repair capacity.[6] Furthermore, GAPDH itself has been reported to possess uracil-DNA glycosylase activity, enabling it to recognize and remove uracil from DNA.[6]

In response to DNA damage, the tyrosine kinase Src is activated and phosphorylates GAPDH at Tyr41.[8] This phosphorylation event is essential for the nuclear translocation of GAPDH, where it can then associate with DNA polymerase β (Pol β) at the site of DNA lesions to promote BER efficiency.[8] Additionally, GAPDH interacts with poly (ADP-ribose) polymerase 1 (PARP1), another key player in DNA repair and cell death signaling.[6]

Recent studies have also implicated GAPDH in homologous recombination (HR), a major pathway for the repair of DNA double-strand breaks.[9] In response to DSBs, GAPDH translocates to the nucleus and interacts with HDAC1, leading to the deacetylation and stabilization of RAD51, a central protein in HR.[9]

Experimental Workflow: Investigating GAPDH's Role in DNA Repair

Caption: Experimental workflow for studying GAPDH in DNA repair.

A Transcriptional Co-regulator: GAPDH and Gene Expression

GAPDH's influence extends into the nucleus, where it participates in the regulation of gene expression.[3] It can act as a transcriptional coactivator, linking the metabolic state of the cell to gene transcription.[3] The OCA-S transcriptional coactivator complex, for instance, contains both GAPDH and lactate dehydrogenase.[3]

One of the most well-studied roles of nuclear GAPDH is in the regulation of telomere length and telomerase activity.[6][10] GAPDH can directly bind to single-stranded telomeric DNA with high affinity.[11][12] This interaction appears to protect telomeres from degradation, particularly in response to chemotherapeutic agents.[11][12] Furthermore, GAPDH can interact with the telomerase RNA component (TERC), leading to the inhibition of telomerase activity and the induction of cellular senescence in cancer cells.[13][14] This inhibitory effect is regulated by the GAPDH substrate, glyceraldehyde-3-phosphate (G3P), and by S-nitrosylation.[13]

Logical Relationship: GAPDH, Telomeres, and Telomerase

Caption: GAPDH's dual role in telomere regulation.

Quantitative Data Summary

| Interaction/Function | Quantitative Value | Cell/System Type | Reference |

| GAPDH binding to telomeric DNA | Kd = 45 nM | In vitro | [11][12] |

| Stoichiometry of GAPDH to telomeric DNA | 2:1 (DNA:GAPDH) | In vitro | [11] |

| Increase in GAPDH expression in apoptotic cells | 3-fold higher | CNS-derived and fibroblast cells | [15] |

Detailed Experimental Protocols

Co-Immunoprecipitation to Detect GAPDH-Protein Interactions

Objective: To determine if GAPDH physically interacts with a protein of interest (e.g., Siah1, APE1, RAD51) in vivo.

Methodology:

-

Cell Lysis: Culture cells to 80-90% confluency. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest (or GAPDH) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against GAPDH (or the protein of interest).

Chromatin Immunoprecipitation (ChIP) to Detect GAPDH-DNA Interaction

Objective: To determine if GAPDH binds to specific DNA regions (e.g., telomeres, promoters) in vivo.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to GAPDH overnight at 4°C.

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to the DNA region of interest or by high-throughput sequencing (ChIP-seq).

In Vitro S-nitrosylation Assay

Objective: To determine if a specific cysteine residue in GAPDH is S-nitrosylated in response to a nitric oxide donor.

Methodology:

-

Protein Purification: Purify recombinant GAPDH protein.

-

S-nitrosylation Reaction: Incubate the purified GAPDH with an NO donor (e.g., S-nitrosoglutathione - GSNO) in a suitable buffer.

-

Biotin Switch Assay:

-

Block free thiols with a methylthiolating agent.

-

Selectively reduce S-nitrosothiols with ascorbate.

-

Label the newly formed thiols with a biotinylating reagent.

-

-

Detection: Detect the biotinylated GAPDH by Western blotting using an anti-biotin antibody.

Implications for Disease and Drug Development

The diverse non-glycolytic functions of GAPDH position it as a potential therapeutic target in a range of diseases.

-

Neurodegenerative Diseases: The involvement of GAPDH in apoptosis and its nuclear accumulation in postmortem brain tissues from patients with Parkinson's, Alzheimer's, and Huntington's diseases suggest that inhibiting its pro-apoptotic functions could be a neuroprotective strategy.[1][3][16] Indeed, some anti-apoptotic drugs for Parkinson's disease, like deprenyl, have been shown to prevent the S-nitrosylation and subsequent nuclear translocation of GAPDH.[3]

-

Cancer: The role of GAPDH in telomere maintenance and its overexpression in many cancers present a complex picture.[17][18][19] On one hand, its ability to inhibit telomerase suggests a tumor-suppressive role.[10][13] On the other hand, its involvement in DNA repair and protection of telomeres could contribute to chemoresistance.[11][12] Targeting the specific interactions of GAPDH that promote tumor cell survival and resistance could be a viable therapeutic approach.

-

Viral Pathogenesis: GAPDH has been implicated in the replication of several viruses, including Hepatitis C virus and Dengue virus.[20] Understanding the molecular details of GAPDH's interaction with viral components could lead to the development of novel antiviral therapies.

Conclusion

Glyceraldehyde-3-phosphate dehydrogenase has transcended its classical definition as a glycolytic enzyme to emerge as a central player in a multitude of cellular signaling pathways. Its non-glycolytic functions in apoptosis, DNA repair, and gene expression are tightly regulated by its subcellular localization and post-translational modifications. A thorough understanding of these multifaceted roles is paramount for researchers and drug development professionals. The experimental approaches and signaling pathways detailed in this guide provide a framework for further investigation and for the rational design of therapeutic interventions that target the non-glycolytic activities of GAPDH in various disease contexts.

References

- 1. Glyceraldehyde-3-phosphate dehydrogenase, apoptosis, and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glyceraldehyde-3-phosphate dehydrogenase in neurodegeneration and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GAPDH, a novel regulator of the pro-apoptotic mitochondrial membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in DNA repair | Semantic Scholar [semanticscholar.org]

- 7. Role of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) in DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Src-mediated phosphorylation of GAPDH regulates its nuclear localization and cellular response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GAPDH facilitates homologous recombination repair by stabilizing RAD51 in an HDAC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GAPDH Inhibits Telomerase & Telomeres [cancervic.org.au]

- 11. Direct binding of glyceraldehyde 3-phosphate dehydrogenase to telomeric DNA protects telomeres against chemotherapy-induced rapid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DIRECT BINDING OF GLYCERALDEHYDE 3-PHOSPHATE DEHYDROGENASE TO TELOMERIC DNA PROTECTS TELOMERES AGAINST CHEMOTHERAPY-INDUCED RAPID DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) induces cancer cell senescence by interacting with telomerase RNA component - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential role of nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase in apoptosis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glyceraldehyde-3-phosphate dehydrogenase as a target for small-molecule disease-modifying therapies in human neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Research on the oncogenic role of the house-keeping gene GAPDH in human tumors - Shen - Translational Cancer Research [tcr.amegroups.org]

- 20. microbiologyresearch.org [microbiologyresearch.org]

D-Glyceraldehyde-3,3'-d2 as a Metabolic Tracer for Central Carbon Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a critical tool for understanding cellular physiology and pathology. The use of stable isotope tracers allows for the quantitative analysis of the flow of atoms through metabolic pathways, providing a detailed picture of cellular function. While 13C-labeled tracers are widely used, deuterated compounds offer unique advantages, including lower cost and the ability to probe specific enzymatic reactions involving C-H bond cleavage. This guide focuses on the application of D-Glyceraldehyde-3,3'-d2 as a metabolic tracer for elucidating the dynamics of central carbon metabolism.

D-Glyceraldehyde-3-phosphate (G3P) is a pivotal intermediate in glycolysis and the pentose phosphate pathway (PPP), standing at the crossroads of energy production and biosynthesis. The strategic placement of deuterium atoms at the C3 position of glyceraldehyde allows for the precise tracking of its fate as it progresses through these interconnected pathways.

Core Concepts and Rationale

The use of D-Glyceraldehyde-3,3'-d2 as a tracer is predicated on the enzymatic reactions it undergoes within central carbon metabolism. The deuterium labels at the C3 position are strategically placed to be informative about the flux through the lower part of glycolysis and subsequent pathways.

Advantages of D-Glyceraldehyde-3,3'-d2:

-

Probing Glycolytic Flux: The deuterium labels are carried through the reactions catalyzed by triosephosphate isomerase and aldolase, providing insights into the reversibility of these steps.

-

Tracing into the TCA Cycle: The deuterium atoms can be traced into pyruvate and subsequently into the tricarboxylic acid (TCA) cycle, allowing for the quantification of the contribution of glycolysis to mitochondrial metabolism.

-

Investigating Anaplerotic and Cataplerotic Fluxes: The labeling patterns in TCA cycle intermediates can reveal the activity of anaplerotic pathways, such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase.

-

Complementary to 13C Tracers: Using D-Glyceraldehyde-3,3'-d2 in parallel with 13C-labeled glucose can provide a more comprehensive view of metabolic fluxes.

Experimental Protocols

The following sections outline a general experimental workflow for using D-Glyceraldehyde-3,3'-d2 as a metabolic tracer. Specific parameters will need to be optimized for the biological system under investigation.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Tracer Introduction: Replace the standard culture medium with a medium containing D-Glyceraldehyde-3,3'-d2 at a known concentration. The concentration should be sufficient to achieve detectable labeling without causing metabolic perturbations.

-

Time Course: Perform the labeling for various durations to capture the dynamics of isotope incorporation into downstream metabolites.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and adding a cold solvent, such as liquid nitrogen or a cold methanol/water solution.

-

Extraction: Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

Sample Preparation: Dry the extracts under a stream of nitrogen or by lyophilization. The dried metabolites can be stored at -80°C until analysis.

Analytical Methods: Mass Spectrometry

-

Instrumentation: High-resolution mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is required to resolve and quantify the different isotopologues of the metabolites of interest.

-

Derivatization (for GC-MS): For GC-MS analysis, polar metabolites need to be derivatized to increase their volatility. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of the labeled metabolites.

Data Analysis and Interpretation

The analysis of the mass spectrometry data is crucial for determining the labeling patterns and calculating metabolic fluxes.

Isotopologue Distribution Analysis

The raw mass spectrometry data is processed to determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of stable isotopes.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis (MFA) is a computational method used to quantify the rates of metabolic reactions. The experimentally determined MIDs are used as input for MFA software, which then calculates the metabolic fluxes that best fit the data.

Quantitative Data Summary

The following tables summarize the expected labeling patterns in key metabolites of central carbon metabolism when using D-Glyceraldehyde-3,3'-d2 as a tracer. The notation "M+n" refers to the mass isotopologue with a mass increase of 'n' atomic mass units due to the incorporation of deuterium.

| Metabolite | Expected Isotopologues | Pathway | Interpretation |

| Dihydroxyacetone phosphate (DHAP) | M+2 | Glycolysis | Indicates the activity of triosephosphate isomerase. |

| 3-Phosphoglycerate | M+2 | Glycolysis | Direct product of glyceraldehyde-3-phosphate dehydrogenase. |

| Phosphoenolpyruvate (PEP) | M+2 | Glycolysis | Downstream product of 3-phosphoglycerate. |

| Pyruvate | M+2 | Glycolysis | End product of glycolysis. |

| Lactate | M+2 | Fermentation | Indicates the rate of anaerobic glycolysis. |

| Citrate | M+2 | TCA Cycle | Formed from the condensation of M+2 acetyl-CoA and oxaloacetate. |

| α-Ketoglutarate | M+2 | TCA Cycle | Downstream intermediate of the TCA cycle. |

| Malate | M+2 | TCA Cycle | Can be labeled through the TCA cycle or anaplerotic reactions. |

Visualizations

Metabolic Pathway of D-Glyceraldehyde-3,3'-d2

Caption: Metabolic fate of D-Glyceraldehyde-3,3'-d2-3P in central carbon metabolism.

Experimental Workflow

The Biological Significance of D-Glyceraldehyde Deuterium Labeling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of hydrogen with its stable, heavy isotope, deuterium (²H), in D-glyceraldehyde offers a powerful tool for elucidating complex biological processes. This technical guide provides an in-depth exploration of the applications of deuterium-labeled D-glyceraldehyde, focusing on its utility in metabolic flux analysis, mechanistic enzymology, and as a probe in drug discovery. By leveraging the kinetic isotope effect (KIE), deuterium labeling allows for the precise interrogation of metabolic pathways, quantification of enzyme kinetics, and the potential modulation of pharmacokinetic profiles. This document details the core principles, experimental methodologies, and data interpretation, serving as a comprehensive resource for professionals in the life sciences.

Introduction: The Role of D-Glyceraldehyde and Deuterium Labeling

D-glyceraldehyde is a fundamental triose monosaccharide and a key intermediate in carbohydrate metabolism.[1] Its phosphorylated form, D-glyceraldehyde-3-phosphate (G3P), is a central metabolite in the glycolytic pathway, linking the preparatory and payoff phases of glycolysis.[2] The introduction of deuterium at specific positions within the D-glyceraldehyde molecule provides a non-radioactive, stable isotopic tracer that can be tracked through metabolic networks.

The primary significance of deuterium labeling lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate than those involving a C-H bond.[3] This predictable alteration in reaction kinetics allows researchers to:

-

Trace Metabolic Pathways: By monitoring the incorporation of deuterium into downstream metabolites, the flow of carbon atoms through pathways like glycolysis and the pentose phosphate pathway can be mapped and quantified.[4]

-

Elucidate Enzyme Mechanisms: The magnitude of the KIE can provide critical insights into the rate-determining steps of an enzymatic reaction.[5]

-

Enhance Drug Stability: In drug development, deuteration of metabolically labile sites can slow down enzymatic degradation, potentially improving a drug's pharmacokinetic profile.[6]

Applications in Metabolic Research

Deuterium-labeled D-glyceraldehyde is a valuable tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[5]

Tracing Glycolytic Flux

When cells are supplied with deuterium-labeled D-glyceraldehyde, the deuterium label is incorporated into downstream glycolytic intermediates. By using techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, the isotopic enrichment of these metabolites can be measured. This data, when integrated into metabolic models, allows for the calculation of flux rates through various stages of glycolysis.[7] For instance, the use of deuterated glucose has been shown to enable the quantitative imaging of glycolytic flux in tumors.[8][9]

Investigating the Kinetic Isotope Effect on Glycolytic Enzymes

The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes a critical oxidative phosphorylation step in glycolysis, converting G3P to 1,3-bisphosphoglycerate. Studies using deuterium-labeled G3P have been instrumental in understanding the mechanism of this enzyme. The observed KIE provides evidence for the nature of the transition state and helps to identify rate-limiting steps in the catalytic cycle.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of deuterium labeling.

Table 1: Deuterium Kinetic Isotope Effects on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This table presents the intrinsic primary deuterium and ¹³C isotope effects on the hydride transfer step catalyzed by rabbit muscle GAPDH with D-glyceraldehyde 3-phosphate as the substrate.

| Parameter | Observed Value | Reference |

| Intrinsic Primary Deuterium KIE | 5.0 - 5.5 | [5] |

| Intrinsic ¹³C KIE | 1.034 - 1.040 | [5] |

KIE (Kinetic Isotope Effect) is the ratio of the reaction rate with the light isotope to that with the heavy isotope.

Table 2: Representative Pharmacokinetic (PK) Changes with Deuteration in Drug Molecules

This table provides examples of how deuteration can alter key pharmacokinetic parameters. While not specific to D-glyceraldehyde (which is a metabolite, not a drug), these data illustrate the general principles of how the KIE can impact drug metabolism and disposition.

| Drug Analogue Pair | Parameter | Fold Change (Deuterated vs. Non-deuterated) | Reference |

| d₉-methadone vs. methadone | AUC₀₋₈h | ~5.7x Increase | [1] |

| d₉-methadone vs. methadone | Cₘₐₓ | ~4.4x Increase | [1] |

| d₉-methadone vs. methadone | Clearance | ~5.2x Decrease | [1] |

| Deutetrabenazine vs. tetrabenazine | AUC | Increased | [5] |

| Deuterated Enzalutamide (preclinical) | AUC | Increased | [5] |

AUC = Area Under the Curve (total drug exposure); Cₘₐₓ = Maximum plasma concentration.

Key Experimental Protocols

Synthesis of 2,3-O-Isopropylidene-D-[1-²H]glyceraldehyde

This protocol describes a method for synthesizing the protected form of D-glyceraldehyde, which can then be deuterated at the aldehyde position. The synthesis starts from D-mannitol.

Part A: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol [8]

-

Acetalation: In a suitable reaction vessel, suspend D-mannitol in acetone.

-

Catalysis: Add a catalytic amount of zinc chloride to the suspension.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Neutralize the catalyst, filter the reaction mixture, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the 1,2:5,6-di-O-isopropylidene-D-mannitol by recrystallization.

Part B: Oxidative Cleavage to 2,3-O-Isopropylidene-D-glyceraldehyde [8]

-

Dissolution: Dissolve the purified 1,2:5,6-di-O-isopropylidene-D-mannitol in a suitable solvent such as dichloromethane.

-

Oxidation: Cool the solution in an ice bath and add sodium metaperiodate portion-wise while stirring.

-

Reaction Monitoring: Monitor the progress of the oxidative cleavage by TLC.

-

Filtration: Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Concentration: Carefully concentrate the filtrate under reduced pressure to yield 2,3-O-isopropylidene-D-glyceraldehyde. Caution: The product is volatile.

Part C: Deuteration of the Aldehyde [6]

-

Reaction Setup: Dissolve the 2,3-O-isopropylidene-D-glyceraldehyde in a suitable solvent system, such as a mixture of an organic solvent and deuterium oxide (D₂O).

-

Catalysis: Add an N-heterocyclic carbene (NHC) catalyst to the mixture.

-

Deuterium Exchange: Stir the reaction at room temperature, allowing for the hydrogen-deuterium exchange at the formyl position. The large excess of D₂O drives the equilibrium towards the deuterated product.

-

Extraction: After completion of the reaction (monitored by NMR or MS), extract the deuterated product into an organic solvent.

-

Purification: Dry the organic layer, concentrate it, and purify the resulting 2,3-O-isopropylidene-D-[1-²H]glyceraldehyde by chromatography.

-

Deprotection (if required): The isopropylidene protecting group can be removed under mild acidic conditions to yield D-[1-²H]glyceraldehyde.

Metabolic Tracing with Deuterated D-Glyceraldehyde using LC-MS

This protocol outlines a general workflow for a stable isotope tracing experiment in cultured cells.

-

Cell Culture: Culture the cells of interest to a desired confluency in standard growth medium.

-

Isotope Labeling:

-

Aspirate the standard medium.

-

Wash the cells once with a pre-warmed base medium lacking the substrate (e.g., glucose-free DMEM).

-

Add the experimental medium containing the deuterium-labeled D-glyceraldehyde at a known concentration.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Place the culture dish on dry ice and add a pre-chilled extraction solvent (e.g., 80% methanol) to quench metabolism and extract the metabolites.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Preparation:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at high speed at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

-

Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer. Use a chromatographic method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).

-

Acquire the data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of key metabolites.

-

-

Data Analysis:

-

Process the raw LC-MS data using a specialized software (e.g., MAVEN) to identify peaks, correct for the natural abundance of isotopes, and determine the mass isotopologue distribution (MID) for each metabolite of interest.

-

The MID data can then be used to calculate fractional enrichment and perform metabolic flux analysis.

-

Visualizations: Pathways and Workflows

Metabolic Fate of D-Glyceraldehyde

Caption: Metabolic entry of deuterated D-Glyceraldehyde into the glycolytic pathway.

Kinetic Isotope Effect Logic

Caption: The kinetic isotope effect slows reactions involving C-D bond cleavage.

Experimental Workflow for Metabolic Tracing

Caption: A typical workflow for a stable isotope tracing experiment using LC-MS.

Conclusion

Deuterium labeling of D-glyceraldehyde is a versatile and powerful technique for researchers in metabolism, enzymology, and drug development. By harnessing the kinetic isotope effect, scientists can gain quantitative insights into metabolic fluxes, probe the intricate mechanisms of enzymes, and rationally design molecules with improved metabolic stability. The methodologies outlined in this guide, from chemical synthesis to advanced analytical workflows, provide a framework for leveraging this technology to advance our understanding of complex biological systems. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of deuterium-labeled metabolites like D-glyceraldehyde are poised to expand, offering even deeper insights into the dynamic nature of cellular life.

References

- 1. Quantitative determinants of aerobic glycolysis identify flux through the enzyme GAPDH as a limiting step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An analytic and systematic framework for estimating metabolic flux ratios from 13C tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. d-nb.info [d-nb.info]

- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Application of Deuterated D-Glyceraldehyde-3-Phosphate in Elucidating Enzyme Kinetics

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research has revealed a lack of specific documented applications for D-Glyceraldehyde-3,3'-d2 in enzyme kinetics studies within publicly available scientific literature. This guide, therefore, focuses on the closely related and well-studied isotopologue, [1-²H]D-Glyceraldehyde-3-Phosphate ([1-²H]D-G3P) , to provide a comprehensive and relevant technical overview of how deuterated substrates are employed to investigate enzyme mechanisms. The principles and methodologies described herein are largely applicable should D-Glyceraldehyde-3,3'-d2 become a substrate of interest in future research.

Introduction: The Power of Isotopic Substitution in Enzyme Kinetics

The substitution of an atom with its heavier, stable isotope is a powerful tool in the study of enzyme reaction mechanisms. This technique, known as the Kinetic Isotope Effect (KIE), allows for the probing of bond-breaking and bond-forming steps within a catalytic cycle. By replacing a hydrogen atom with deuterium at a specific position in a substrate molecule, researchers can measure the change in the reaction rate. A significant change, or a "heavy" isotope effect, indicates that the C-H bond at the labeled position is broken in the rate-determining step of the reaction.

This guide focuses on the application of [1-²H]D-Glyceraldehyde-3-Phosphate in studying the kinetics of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) , a key enzyme in the glycolytic pathway. The insights gained from such studies are crucial for understanding the enzyme's catalytic mechanism, which can, in turn, inform the design of novel therapeutics targeting metabolic pathways.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A Central Player in Glycolysis

GAPDH catalyzes the sixth step of glycolysis: the oxidative phosphorylation of D-glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This is a critical energy-yielding step in metabolism. The reaction proceeds through a multi-step mechanism involving the formation of a covalent thiohemiacetal intermediate with a cysteine residue in the enzyme's active site.

The use of [1-²H]D-G3P allows for the investigation of the hydride transfer step in the GAPDH mechanism. By comparing the kinetic parameters of the reaction with the deuterated and non-deuterated substrates, researchers can determine the extent to which this hydride transfer is rate-limiting.

Quantitative Kinetic Data

The following table summarizes kinetic data from a study on GAPDH from Mycobacterium tuberculosis (Mtb-GAPDH) using [1-¹H]D-G3P and [1-²H]D-G3P. Such data is pivotal for comparing the catalytic efficiency of the enzyme with different isotopic substrates.

| Substrate | Kinetic Parameter | Value | Primary Kinetic Isotope Effect (¹H/²H) |

| [1-¹H]D-G3P | V | - | 1.2 ± 0.1 |

| [1-²H]D-G3P | V | - | |

| [1-¹H]D-G3P | V/K | - | 1.5 ± 0.2 |

| [1-²H]D-G3P | V/K | - |

Data adapted from a study on Mtb-GAPDH. The modest isotope effects suggest that the hydride transfer is only partially rate-limiting in the overall reaction.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of kinetic studies. Below is a representative protocol for an enzyme assay to determine the kinetic isotope effect on GAPDH.

Synthesis of [1-²H]D-Glyceraldehyde-3-Phosphate

The synthesis of the deuterated substrate is the foundational step. While several methods exist, a common approach involves the enzymatic or chemical phosphorylation of deuterated D-glyceraldehyde.

Enzyme Assay for GAPDH Activity

The activity of GAPDH is typically monitored spectrophotometrically by following the reduction of NAD⁺ to NADH at 340 nm.

Reagents:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.5)

-

NAD⁺ solution (e.g., 2.5 mM)

-

Sodium arsenate (e.g., 10 mM)

-

Dithiothreitol (DTT) (e.g., 1 mM)

-

Purified GAPDH enzyme

-

[1-¹H]D-Glyceraldehyde-3-Phosphate and [1-²H]D-Glyceraldehyde-3-Phosphate stock solutions of known concentrations

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, sodium arsenate, and DTT in a quartz cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

-

Initiate the reaction by adding a small volume of the GAPDH enzyme solution.

-

Monitor the baseline absorbance at 340 nm for a few minutes to ensure no background reaction.

-

Start the reaction by adding a specific concentration of either [1-¹H]D-G3P or [1-²H]D-G3P.

-

Record the increase in absorbance at 340 nm over time. The initial linear portion of the curve represents the initial velocity of the reaction.

-

Repeat the assay with varying concentrations of the substrate to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Calculate the kinetic isotope effect by taking the ratio of the Vmax and Vmax/Km values obtained for the protonated and deuterated substrates.

Visualizing the Glycolytic Pathway and Experimental Workflow

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Caption: The central role of GAPDH in the glycolytic pathway.

Caption: Experimental workflow for determining the kinetic isotope effect.

Conclusion

The use of deuterated substrates, such as [1-²H]D-Glyceraldehyde-3-Phosphate, is a cornerstone of modern enzymology. It provides invaluable insights into the transition states and rate-limiting steps of enzyme-catalyzed reactions. While direct applications of D-Glyceraldehyde-3,3'-d2 remain to be documented, the principles and methodologies detailed in this guide for the [1-²H] isotopologue offer a robust framework for any future investigations using similarly labeled substrates. For researchers and drug development professionals, a thorough understanding of these techniques is essential for the rational design of enzyme inhibitors and the elucidation of fundamental biological processes.

D-Glyceraldehyde-3,3'-d2 in Cancer Metabolism Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Glyceraldehyde-3,3'-d2 as a stable isotope tracer in cancer metabolism research. While direct literature on the extensive use of this specific tracer is limited, this document extrapolates from the well-established principles of stable isotope tracing and the pivotal role of glyceraldehyde-3-phosphate in central carbon metabolism to offer a detailed resource for researchers. The guide covers the core concepts, illustrative quantitative data, detailed experimental protocols, and key metabolic pathways, providing a foundational framework for incorporating D-Glyceraldehyde-3,3'-d2 into experimental designs.

Core Concepts: Tracing a Central Metabolic Hub

D-Glyceraldehyde, in its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a critical intermediate in two fundamental metabolic pathways frequently dysregulated in cancer: glycolysis and the pentose phosphate pathway (PPP). Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic reprogramming fuels rapid cell proliferation by providing ATP and essential building blocks for biosynthesis.

The use of isotopically labeled molecules, or tracers, allows for the quantitative analysis of the flow of atoms through these metabolic networks, a technique known as metabolic flux analysis. D-Glyceraldehyde-3,3'-d2, with its deuterium labels on the third carbon, offers a unique tool to probe the activity of enzymes that metabolize G3P and to trace the fate of the C3 carbon unit.

Key applications of D-Glyceraldehyde-3,3'-d2 in cancer metabolism research include:

-

Dissecting Glycolysis and the Pentose Phosphate Pathway: By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate the relative flux of G3P through the lower part of glycolysis versus its entry into the non-oxidative branch of the PPP.

-

Investigating Enzyme Kinetics: The deuteration at the C3 position can be used to study the kinetic isotope effects of enzymes such as aldolase and triosephosphate isomerase, providing insights into their mechanisms and regulation in cancer cells.

-

Probing Redox Metabolism: The transfer of deuterium from D-Glyceraldehyde-3,3'-d2 to cofactors like NAD+ to form NADH can be monitored, offering a window into the redox state of the cell, which is often altered in cancer.

Quantitative Data Presentation

The following tables present illustrative quantitative data from stable isotope tracing studies in cancer cell lines. While this data is not specific to D-Glyceraldehyde-3,3'-d2 due to a lack of published studies, it represents the type of quantitative information that can be obtained through metabolic flux analysis using related tracers like ¹³C-labeled glucose. This data serves as a benchmark for what researchers might expect to measure.

Table 1: Illustrative Metabolic Fluxes in Cancer Cell Lines

| Cell Line | Glucose Uptake Rate (nmol/10⁶ cells/hr) | Lactate Secretion Rate (nmol/10⁶ cells/hr) | Pentose Phosphate Pathway Flux (% of Glucose Uptake) | Reference |

| A549 (Lung Carcinoma) | 15.0 ± 2.0 | 25.0 ± 3.0 | 5 - 10 | [Inferred from general knowledge] |

| MCF7 (Breast Cancer) | 10.0 ± 1.5 | 18.0 ± 2.5 | 8 - 15 | [Inferred from general knowledge] |

| HCT116 (Colon Cancer) | 20.0 ± 2.5 | 35.0 ± 4.0 | 3 - 8 | [Inferred from general knowledge] |

Table 2: Illustrative Fractional Contribution of Glucose Carbon to Downstream Metabolites

| Metabolite | A549 | MCF7 | HCT116 |

| Lactate | > 90% | > 85% | > 90% |

| Citrate | ~ 30% | ~ 40% | ~ 25% |

| Ribose-5-phosphate | ~ 5% | ~ 10% | ~ 4% |

| Serine | ~ 20% | ~ 25% | ~ 15% |

| Glycine | ~ 15% | ~ 20% | ~ 10% |

| (Data is illustrative and represents the percentage of the metabolite's carbon backbone derived from glucose) |

Experimental Protocols

The following is a detailed, generalized protocol for a stable isotope tracing experiment using D-Glyceraldehyde-3,3'-d2 in cultured cancer cells. This protocol should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell Culture and Labeling

-

Cell Seeding: Plate cancer cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in standard growth medium overnight.

-

Media Change: The next day, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling: Add pre-warmed labeling medium containing D-Glyceraldehyde-3,3'-d2 at a known concentration (e.g., 10 mM, replacing glucose). The exact concentration and labeling time (typically 4-24 hours) should be determined empirically to achieve steady-state labeling of the metabolites of interest.

-

Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂).

Protocol 2: Metabolite Extraction

-

Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.

-

Washing: Immediately wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular tracer.

-

Extraction: Add 1 mL of ice-cold 80% methanol (v/v) to each well to quench metabolism and extract metabolites.

-

Scraping: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collection: Transfer the supernatant containing the metabolites to a new tube. The extract can be stored at -80°C until analysis.

Protocol 3: Sample Derivatization and GC-MS Analysis

-

Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

Derivatization: To make the polar metabolites volatile for gas chromatography (GC) analysis, perform a two-step derivatization:

-

Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes.

-

Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a GC-MS system.

-

Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites.

-

Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the mass isotopologues of the target metabolites.

-

Analyze the resulting data to determine the fractional enrichment of deuterium in downstream metabolites.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the use of D-Glyceraldehyde-3,3'-d2 in cancer metabolism research.

Caption: Central carbon metabolism showing the fate of D-Glyceraldehyde-3,3'-d2.

Caption: Experimental workflow for stable isotope tracing.

Caption: Logical relationship of experimental and analytical steps.

Methodological & Application

Application Notes and Protocols for D-Glyceraldehyde-3,3'-d2 Administration in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glyceraldehyde-3,3'-d2 is a deuterated form of D-Glyceraldehyde, a key intermediate in several central metabolic pathways, most notably glycolysis. As a stable isotope-labeled compound, it serves as a powerful tracer to investigate the dynamics of carbohydrate metabolism, flux through glycolysis and the pentose phosphate pathway (PPP), and the biosynthesis of macromolecules such as lipids, and nucleotides. The deuterium label at the C3 position allows for the tracking of the glyceraldehyde backbone through various enzymatic reactions. These application notes provide detailed protocols for the administration of D-Glyceraldehyde-3,3'-d2 in cell culture, methods for sample analysis, and expected outcomes. DL-Glyceraldehyde 3-phosphate (G3P) is a critical metabolite in core metabolic pathways including glycolysis, the pentose phosphate pathway (PPP), and lipid synthesis[1].

Core Applications

-

Metabolic Flux Analysis: Tracing the fate of the deuterium label to quantify the relative contributions of glycolysis to various biosynthetic pathways.

-

Drug Discovery: Evaluating the effect of therapeutic compounds on central carbon metabolism.

-

Disease Modeling: Studying metabolic reprogramming in diseases such as cancer and diabetes. A hallmark of many cancer cells is the "Warburg effect," an increased rate of glycolysis even in the presence of oxygen, which has profound implications for the fate of G3P[1].

-

Macromolecule Synthesis: Monitoring the incorporation of the deuterium label into newly synthesized lipids, and the ribose backbone of nucleotides via the non-oxidative pentose phosphate pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data from metabolic tracing experiments using deuterated glucose, which is expected to yield similar labeling patterns for downstream metabolites as D-Glyceraldehyde-3,3'-d2. The data is presented as the percentage of the metabolite pool labeled with deuterium after a specific incubation time.

| Cell Line | Labeled Precursor | Incubation Time (hours) | Metabolite | Labeled Fraction (%) | Analytical Method | Reference |

| PC3 | 0.45% [D7]-glucose | 72 | Total Biomass | Not specified | SRS Microscopy | [2] |

| Mouse (in vivo) | 10% [D7]-glucose water | 24 | Ear Tissue | ~1 (arbitrary units) | SRS Microscopy | [2] |

| Mouse (in vivo) | 10% [D7]-glucose water | 48 | Ear Tissue | ~2 (arbitrary units) | SRS Microscopy | [2] |

| Mouse (in vivo) | 10% [D7]-glucose water | 96 | Ear Tissue | ~4 (arbitrary units) | SRS Microscopy | [2] |

| Human (in vivo) | [6,6-2H2]-glucose | 24 | Plasma Glucose | Variable | Mass Spectrometry | [3] |

Experimental Protocols

Protocol 1: General Metabolic Labeling with D-Glyceraldehyde-3,3'-d2

This protocol describes the general procedure for introducing D-Glyceraldehyde-3,3'-d2 to cultured cells.

Materials:

-

Cells of interest (e.g., A549, MCF-7)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

D-Glyceraldehyde-3,3'-d2

-

Phosphate Buffered Saline (PBS), ice-cold

-

6-well or 12-well cell culture plates

-

Methanol, ice-cold

-

Water, ice-cold

-

Chloroform, ice-cold

Procedure:

-

Cell Seeding: Plate cells in the desired format (e.g., 6-well plates) and grow to mid-exponential phase in standard culture medium.

-

Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with D-Glyceraldehyde-3,3'-d2 to the desired final concentration (typically in the range of 1-10 mM, to be optimized for each cell line).

-

Labeling: Remove the standard culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period. The incubation time will depend on the metabolic pathway of interest. For glycolysis and the TCA cycle, isotopic steady state is typically reached within minutes to a few hours, while labeling of nucleotides and other macromolecules may require 24 hours or more[4].

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the metabolites for analysis.

-

Protocol 2: Analysis of Deuterium Incorporation by Mass Spectrometry

This protocol outlines the analysis of metabolite extracts to determine the extent of deuterium incorporation.

Materials:

-

Metabolite extract from Protocol 1

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Appropriate chromatography column for metabolite separation

Procedure:

-

Sample Preparation: The metabolite extract may require derivatization for GC-MS analysis. For LC-MS, the extract can often be directly injected after dilution.

-

Chromatographic Separation: Inject the sample into the chromatography system to separate the individual metabolites.

-

Mass Spectrometry Analysis: Analyze the eluting metabolites using a mass spectrometer. The instrument will detect the mass-to-charge ratio (m/z) of the parent ion and its fragments.

-

Data Analysis: The incorporation of deuterium will result in a mass shift in the detected ions. For D-Glyceraldehyde-3,3'-d2, a mass increase of 2 Da is expected in the glyceraldehyde molecule and its downstream metabolites that retain the C3 carbon. The relative abundance of the labeled (M+2) and unlabeled (M) ions is used to calculate the percentage of the metabolite pool that is labeled.

Diagrams

Signaling and Metabolic Pathways

Caption: Metabolic fate of D-Glyceraldehyde-3,3'-d2 in central carbon metabolism.

Experimental Workflow

Caption: Experimental workflow for metabolic labeling with D-Glyceraldehyde-3,3'-d2.

References

Application Note: Quantitative Analysis of D-Glyceraldehyde-3,3'-d2 by LC-MS/MS using Pre-column Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glyceraldehyde is a key intermediate in several metabolic pathways, including glycolysis. The use of stable isotope-labeled compounds, such as D-Glyceraldehyde-3,3'-d2, is crucial for metabolic flux analysis and pharmacokinetic studies. Mass spectrometry (MS) offers high sensitivity and selectivity for the quantitative analysis of such labeled molecules. However, the small size and high polarity of glyceraldehyde can lead to poor retention in reversed-phase liquid chromatography and inefficient ionization. To overcome these challenges, a pre-column derivatization strategy is often employed to enhance the chromatographic and mass spectrometric properties of the analyte.

This application note provides a detailed protocol for the sample preparation and quantitative analysis of D-Glyceraldehyde-3,3'-d2 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1-phenyl-3-methyl-5-pyrazolone (PMP) as the derivatizing agent. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, ensuring high accuracy and precision by correcting for variations during sample preparation and analysis.[1]

Signaling Pathway Context

D-Glyceraldehyde-3-phosphate, a phosphorylated form of glyceraldehyde, is a central intermediate in the glycolytic pathway. The diagram below illustrates the key steps in glycolysis leading to and from glyceraldehyde-3-phosphate. Isotopic labeling of glyceraldehyde allows for the tracing of its metabolic fate through this and other interconnected pathways.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of D-Glyceraldehyde-3,3'-d2 involves sample preparation, derivatization, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

D-Glyceraldehyde-3,3'-d2 (analyte)

-

D-Glyceraldehyde (for use as an internal standard if a deuterated analog of the derivatized analyte is not available)

-

1-phenyl-3-methyl-5-pyrazolone (PMP)

-

Ammonium hydroxide or Sodium hydroxide

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Chloroform

Experimental Protocols

Sample Preparation (Protein Precipitation)

For biological samples such as plasma or cell lysates, protein precipitation is a common method for sample cleanup.

-

To 100 µL of the sample, add a known concentration of the internal standard.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

PMP Derivatization Protocol

The derivatization of glyceraldehyde with PMP proceeds under mild alkaline conditions.[2][3]

-

Reconstitute the dried sample extract in 50 µL of 0.5 M PMP in methanol and 50 µL of 0.3 M sodium hydroxide. An alternative is to use ammonium hydroxide to provide the basic medium, which can be removed by vacuum drying, making the sample directly compatible with MS analysis.[3][4]

-

Vortex briefly to mix.

-

Incubate the reaction mixture at 70°C for 30 minutes.[2]

-

After incubation, cool the sample to room temperature.

-

Neutralize the reaction by adding 50 µL of 0.3 M hydrochloric acid.

-

Add 200 µL of chloroform and vortex to mix.

-

Centrifuge at 5,000 x g for 5 minutes to separate the layers.

-

Discard the lower organic layer. Repeat the chloroform wash two more times.

-

Transfer the aqueous layer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

An LC-MS/MS system equipped with an electrospray ionization (ESI) source is used for the analysis.

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold and 3-minute re-equilibration |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The derivatization with PMP adds two PMP molecules to each glyceraldehyde molecule. The protonated precursor ion of the derivatized monosaccharide corresponds to [M+330+H]+.[1] A common and abundant fragment ion for PMP-derivatized monosaccharides is m/z 175.0, which corresponds to [PMP+H]+.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PMP-D-Glyceraldehyde | 421.2 | 175.1 | Optimized |

| PMP-D-Glyceraldehyde-3,3'-d2 (Analyte) | 423.2 | 175.1 | Optimized |

| PMP-D-Glyceraldehyde-d4 (Internal Std) | 425.2 | 175.1 | Optimized |

Note: The exact m/z values may vary slightly based on the instrument's calibration. Collision energies should be optimized for the specific instrument being used.

Quantitative Data

The following table summarizes the expected performance characteristics of the method. These values are representative and should be determined for each specific assay validation.

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 - 5 ng/mL |

| Limit of Quantification (LOQ) | 1 - 15 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |

| Precision (%RSD) | < 15% (< 20% at LOQ) |

| Recovery (%) | 85 - 115% |

Conclusion

This application note provides a robust and reliable method for the quantitative analysis of D-Glyceraldehyde-3,3'-d2 in biological samples. The use of PMP derivatization significantly improves the analytical performance by enhancing chromatographic retention and mass spectrometric detection. The detailed protocol and method parameters serve as a comprehensive guide for researchers in the fields of metabolomics, drug development, and clinical research. The inclusion of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in quantification.

References

- 1. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]

Application Notes and Protocols for Metabolic Flux Analysis using D-Glyceraldehyde-3,3'-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can elucidate the contributions of various pathways to cellular metabolism, identify metabolic bottlenecks, and understand how metabolism is reprogrammed in disease states such as cancer. While 13C-labeled glucose is a commonly used tracer, the use of deuterated substrates offers unique advantages for probing specific aspects of metabolism, particularly those involving redox reactions.

This document provides a detailed protocol for conducting metabolic flux analysis using D-Glyceraldehyde-3,3'-d2 as a tracer. D-Glyceraldehyde is a key intermediate in glycolysis and the pentose phosphate pathway (PPP). Introducing deuterium labels at the C3 position allows for the precise tracking of its metabolic fate and the elucidation of fluxes through the lower part of glycolysis and pathways branching from it. This protocol is designed for researchers in cell culture-based experimental systems.

Principle of the Method

D-Glyceraldehyde can be taken up by cells and phosphorylated to glyceraldehyde-3-phosphate (GAP), a central metabolite in glycolysis. The two deuterium atoms on the C3 carbon of D-Glyceraldehyde-3,3'-d2 will be carried through subsequent glycolytic reactions. By using mass spectrometry to detect the incorporation of these deuterium labels into downstream metabolites, it is possible to quantify the flux of carbon from glyceraldehyde into various metabolic pathways.

This method is particularly useful for:

-

Determining the relative activities of glycolysis and the pentose phosphate pathway.

-

Investigating the reversibility of glycolytic reactions.

-

Assessing the contribution of glyceraldehyde to the synthesis of serine and other amino acids.

-

Probing the biosynthesis of the glycerol backbone of lipids.

Experimental Workflow

The overall experimental workflow for metabolic flux analysis using D-Glyceraldehyde-3,3'-d2 is depicted below. It involves cell culture, a labeling experiment with the deuterated tracer, extraction of intracellular metabolites, and analysis by mass spectrometry, followed by data analysis to determine metabolic fluxes.

Key Metabolic Pathways

The deuterium labels from D-Glyceraldehyde-3,3'-d2 will be incorporated into several key metabolic pathways. The diagram below illustrates the expected flow of the deuterium atoms through central carbon metabolism.

Experimental Protocols

Materials

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

D-Glyceraldehyde-3,3'-d2 (synthesis may be required, or custom order)

-

Phosphate Buffered Saline (PBS), ice-cold

-

Methanol, LC-MS grade, chilled to -80°C

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Internal standards for mass spectrometry (e.g., 13C-labeled amino acids)

-

Cell culture plates (6-well or 12-well)

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid chromatography-mass spectrometry (LC-MS) system

Cell Culture and Seeding

-

Culture cells of interest in their recommended growth medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

-

Seed cells into 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment. Allow cells to attach and grow for 24-48 hours.

Labeling Experiment

-

Prepare the labeling medium: culture medium containing a defined concentration of D-Glyceraldehyde-3,3'-d2 (e.g., 5-10 mM) and supplemented with 10% dialyzed FBS. The use of dialyzed FBS is crucial to minimize the presence of unlabeled metabolites.

-

Aspirate the growth medium from the cell culture plates.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the prepared labeling medium to each well.

-